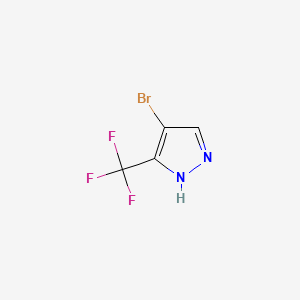

4-bromo-5-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHNMRUVJDWVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941875 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19968-17-3 | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, while the bromo-substituent offers a versatile handle for further chemical elaboration through cross-coupling reactions. This document details two primary synthetic strategies: the direct electrophilic bromination of a pre-formed pyrazole core and the cyclocondensation of a brominated precursor with hydrazine. We will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and discuss critical parameters for successful and scalable synthesis.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[2] The CF3 group's high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and cell membrane permeability.

The target molecule, this compound, is of particular strategic importance. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an invaluable intermediate for drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound reveals two primary and practical synthetic disconnections.

Caption: Retrosynthetic pathways for this compound.

-

Route A (Electrophilic Bromination): This approach involves the late-stage functionalization of a pre-existing 5-(trifluoromethyl)-1H-pyrazole ring. This is often the more direct route, provided the precursor is readily accessible. The key challenge lies in controlling the regioselectivity of the bromination.

-

Route B (Cyclocondensation): This strategy constructs the pyrazole ring from acyclic precursors. It involves the reaction of a brominated 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. This method offers excellent control over the substitution pattern from the outset.

Synthetic Methodologies: A Detailed Examination

Route A: Direct Bromination of 5-(Trifluoromethyl)-1H-pyrazole

This is arguably the most common and straightforward approach. The synthesis is a two-step process starting from a suitable trifluoromethylated β-ketoenone.

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

The precursor, 5-(trifluoromethyl)-1H-pyrazole, is typically synthesized via the classical Knorr pyrazole synthesis.[1] A common and commercially available starting material is 4,4,4-trifluoro-1-(but-2-en-2-yloxy)butane-1,3-dione or more simply, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound serves as a 1,3-dielectrophile that undergoes cyclocondensation with hydrazine.

Caption: Synthesis of the pyrazole precursor via cyclocondensation.

-

Causality Behind Experimental Choices: The reaction is typically run in an alcoholic solvent like ethanol, which is effective at solubilizing both the hydrazine and the ketoenone. The reaction is often conducted at reflux to provide sufficient thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration steps.

Step 2: Electrophilic Bromination

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[4] The C4 position is the most electron-rich and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy to handle, and provides a low concentration of molecular bromine in situ, which helps to prevent over-bromination.[3][5]

-

Expertise & Experience: While molecular bromine (Br₂) can be used, it is more hazardous and can lead to the formation of dibrominated byproducts.[6] NBS provides a milder and more selective bromination.[3] The choice of solvent is critical; chlorinated solvents like chloroform or carbon tetrachloride were historically common but are now often replaced with acetonitrile or acetic acid for safety and environmental reasons. The reaction often proceeds readily at room temperature.

Caption: Electrophilic bromination using N-Bromosuccinimide (NBS).

Route B: Cyclocondensation with a Brominated Precursor

This convergent strategy involves preparing a brominated 1,3-dicarbonyl equivalent and then cyclizing it with hydrazine. A suitable precursor is 2-bromo-4,4,4-trifluoroacetoacetate or a related derivative.

-

Trustworthiness: This method provides unambiguous regiochemical control, as the bromine is incorporated before the ring is formed. This can be particularly advantageous if the direct bromination in Route A proves to be low-yielding or produces inseparable isomeric byproducts. The synthesis of the brominated precursor, however, adds steps to the overall sequence. The cyclocondensation itself follows the same mechanistic principles as the Knorr synthesis.[7]

Detailed Experimental Protocols (Route A)

The following protocol is a self-validating system, representing a reliable method for the synthesis of the title compound.

Protocol 4.1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (16.8 g, 100 mmol) and ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (5.5 mL, ~110 mmol, 1.1 equivalents) to the solution. The addition is mildly exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or distillation to yield 5-(trifluoromethyl)-1H-pyrazole as a solid or oil.

Protocol 4.2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrazole (13.6 g, 100 mmol) in acetonitrile (150 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 equivalents) portion-wise to the stirred solution at room temperature.[8] Maintain the temperature below 30°C with a water bath if necessary.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until complete consumption of the starting material.

-

Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to consume any unreacted bromine. Remove the acetonitrile under reduced pressure.

-

Extraction: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is typically a solid and can be purified by recrystallization from a hexane/ethyl acetate mixture to afford pure this compound.

Characterization and Data Presentation

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₄H₂BrF₃N₂ |

| Molecular Weight | 228.97 g/mol |

| Melting Point | 85-88 °C |

| ¹H NMR (CDCl₃) | δ ~7.7 (s, 1H, C-H), δ ~10-12 (br s, 1H, N-H) |

| ¹⁹F NMR (CDCl₃) | δ ~ -60 ppm (s, 3F, CF₃) |

| ¹³C NMR (CDCl₃) | δ ~139 (q, C5-CF₃), ~136 (C3), ~122 (q, CF₃), ~95 (C4-Br) |

| Mass Spec (EI) | m/z 228/230 (M⁺, isotopic pattern for Br) |

Note: Exact NMR shifts can vary depending on the solvent and concentration. The provided values are estimates based on typical data for similar structures.[9]

Challenges and Field-Proven Insights

-

Regioselectivity: The electron-withdrawing CF₃ group at C5 deactivates the adjacent C4 position slightly less than it deactivates the N-H proton's adjacent C5 position, directing bromination preferentially to C4. However, harsh conditions could lead to substitution at C3. Using NBS under mild conditions is key to achieving high regioselectivity.

-

Acidity: The N-H proton of the pyrazole ring is acidic. In the presence of a strong base, deprotonation can occur, which would deactivate the ring towards electrophilic substitution. Therefore, the reaction is performed under neutral or slightly acidic conditions.

-

Subsequent Reactions: While the bromo group is ideal for cross-coupling, researchers should be aware that the strongly electron-withdrawing CF₃ group can make some subsequent reactions, such as Sonogashira cross-coupling, more challenging compared to less electron-deficient pyrazoles.[10] This may require optimization of catalyst systems or reaction conditions.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block for modern drug discovery and agrochemical development. The most reliable and scalable approach involves the direct, regioselective bromination of 5-(trifluoromethyl)-1H-pyrazole using N-Bromosuccinimide. This guide provides the strategic rationale and a detailed, robust protocol to enable researchers to confidently produce this valuable compound. Careful control of reaction conditions and adherence to the outlined purification procedures will ensure a high yield of the desired product, ready for further synthetic diversification.

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The strategic functionalization of this core is paramount to modulating the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a particularly valuable derivative: 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS Number: 19968-17-3 ).

The introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position imbues the pyrazole ring with a distinct reactivity profile and potent biological activities. The trifluoromethyl group, a common bioisostere for a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity.[2] This technical guide will provide an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19968-17-3 | --INVALID-LINK-- |

| Molecular Formula | C₄H₂BrF₃N₂ | --INVALID-LINK-- |

| Molecular Weight | 214.97 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

While detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for the parent compound is not extensively compiled in the initial search results, typical spectral characteristics can be inferred from related structures. For instance, the ¹⁹F NMR would show a singlet corresponding to the CF₃ group.[3] The ¹H NMR would exhibit a signal for the N-H proton and a signal for the C-H proton at the 3-position.

Synthesis Strategies: Accessing the Core Scaffold

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles generally involves the construction of the pyrazole ring followed by a selective bromination step. A common and effective method for bromination is the use of N-bromosuccinimide (NBS).[1] This reagent is favored for its ability to selectively brominate the electron-rich pyrazole ring at the 4-position under controlled conditions, often without affecting other substituents.[1]

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Protocol: Bromination of 5-(Trifluoromethyl)-1H-pyrazole

The following protocol is a representative example of how the bromination of a pyrazole precursor can be achieved.

Materials:

-

5-(trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 4-position is the key to the synthetic versatility of this compound. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Caption: Key cross-coupling reactions of this compound.

These reactions are instrumental in building molecular diversity and are central to the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the Suzuki coupling allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties, which are common features in many drug candidates. The Sonogashira coupling is invaluable for synthesizing compounds containing alkyne functionalities, which can serve as handles for further derivatization or as components of biologically active molecules.

Applications in Drug Discovery and Agrochemicals

The unique combination of a pyrazole core, a trifluoromethyl group, and a reactive bromine atom makes this compound and its derivatives highly valuable in several areas of research and development.

-

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] The this compound scaffold serves as a key intermediate in the synthesis of compounds targeting various enzymes and receptors.[5] The trifluoromethyl group often enhances the binding affinity and metabolic stability of the final drug candidate.[1]

-

Agrochemicals: Fluorinated compounds, particularly those containing a trifluoromethyl group, play a significant role in the agrochemical industry.[6] They are often found in herbicides, insecticides, and fungicides. The pyrazole ring is also a common feature in many pesticides. The synthetic versatility of this compound allows for the development of new and effective crop protection agents.

-

Material Science: The electronic properties of the pyrazole ring, modulated by the electron-withdrawing trifluoromethyl group, make these compounds of interest in the development of novel organic materials with potential applications in electronics and optoelectronics.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11] Work in a well-ventilated area, preferably in a chemical fume hood.[8][10]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[8][10][11]

Conclusion

This compound is a strategically important building block in modern chemical synthesis. Its unique combination of a privileged pyrazole scaffold, a metabolically stabilizing trifluoromethyl group, and a versatile bromination site makes it an invaluable tool for medicinal chemists, agrochemical researchers, and material scientists. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel and impactful chemical entities.

References

- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aaronchem.com [aaronchem.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

4-bromo-5-(trifluoromethyl)-1H-pyrazole molecular weight

An In-Depth Technical Guide to 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details the core physicochemical properties of the molecule, with a primary focus on its molecular weight, and delves into its synthesis, spectroscopic identity, and critical applications as a versatile building block in medicinal chemistry. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutics and agrochemicals.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a privileged structure for targeting enzymes and receptors. The strategic introduction of specific functional groups onto the pyrazole ring can profoundly modulate a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetics.

The subject of this guide, this compound, is a prime example of such strategic functionalization. It incorporates two key moieties:

-

Trifluoromethyl (-CF3) Group : This group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of the pyrazole N-H, influence ring electronics, and enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity of the -CF3 group can improve membrane permeability and binding affinity.[2]

-

Bromo (-Br) Group : The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This synthetic flexibility is paramount in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

This guide elucidates the fundamental properties and applications of this valuable synthetic intermediate.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its molecular formula, C₄H₂BrF₃N₂, using standard atomic weights.

| Property | Data | Source / Comment |

| Molecular Weight | 214.97 g/mol | (Calculated) |

| Molecular Formula | C₄H₂BrF₃N₂ | - |

| Appearance | White to off-white solid | (Typical for related compounds) |

| CAS Number | 159931-75-6 | (Identifier for this specific isomer) |

| Predicted XLogP3 | ~2.5 | (Based on similar structures[5]) |

| Predicted pKa | ~9.8 | (Based on 4-bromo-3-methyl analog[5]) |

| Solubility | Soluble in organic solvents like methanol, chloroform, and DMSO. | (Based on 4-bromo-3-methyl analog[6]) |

Note: Some physical properties are extrapolated from closely related analogs, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, due to limited publicly available data for the specific title compound.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles can be achieved through several routes. A common and reliable method involves the direct bromination of a pre-existing 5-(trifluoromethyl)-1H-pyrazole ring. This approach is favored for its high regioselectivity and operational simplicity.

Protocol: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the synthesis of the title compound from its non-brominated precursor.

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The 4-position is the most electronically activated and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild, crystalline, and easy-to-handle source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction mechanism.

Step-by-Step Methodology:

-

Preparation : To a solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification : Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Isolation : Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to verify the correct molecular weight and regiochemistry of bromine incorporation.

Synthesis Workflow Diagram

Caption: Electrophilic bromination workflow.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The C-Br bond provides a reactive center for constructing more complex molecules with tailored biological activities.

Key Applications:

-

Anticancer Agents : Pyrazole derivatives are known to act as inhibitors of various kinases (e.g., CDKs, VEGFR) implicated in cancer progression. The title compound serves as a starting point for synthesizing libraries of substituted pyrazoles to identify potent and selective kinase inhibitors.[7]

-

Anti-inflammatory Drugs : The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme. This building block can be used to develop new generations of anti-inflammatory agents with improved safety profiles.[1]

-

Agrochemicals : The trifluoromethyl-pyrazole motif is found in several successful pesticides and herbicides. The bromine handle allows for the introduction of toxophoric groups to develop new crop protection agents.[6]

-

Central Nervous System (CNS) Disorders : The scaffold has been explored for developing treatments for various CNS disorders.[4]

The trifluoromethyl group often makes subsequent reactions, such as the Sonogashira cross-coupling, more challenging, requiring careful optimization of reaction conditions.[3]

Logical Flow in Medicinal Chemistry

Caption: Role as a versatile chemical building block.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal and agricultural chemists. With a molecular weight of 214.97 g/mol , its structure is optimized for synthetic versatility, enabling the exploration of vast chemical spaces. The combination of a reactive bromine handle and a stability-enhancing trifluoromethyl group makes it an invaluable intermediate in the quest for novel, effective, and safe therapeutic agents and agrochemicals. Understanding its properties and synthetic utility is essential for any researcher aiming to innovate in the field of bioactive molecule design.

References

solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the developability and efficacy of new chemical entities. This guide provides a comprehensive technical overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes foundational principles of solubility, predictive insights based on its structural motifs, and established methodologies for its empirical determination. We will explore the key factors governing its solubility in various solvent systems and provide detailed, field-proven protocols for accurate measurement, empowering researchers to navigate the challenges associated with this class of compounds.

Introduction: The Significance of Solubility for Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a range of approved pharmaceuticals.[1] The compound this compound represents a valuable building block for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[2] Its utility is, however, intrinsically linked to its solubility, a parameter that influences everything from reaction kinetics during synthesis to bioavailability in preclinical studies.[3] Poor aqueous solubility, a common challenge with heterocyclic compounds, can lead to unreliable in vitro assay results and hinder the transition from promising lead to viable drug candidate.[4]

This guide serves as a senior application scientist's perspective on understanding and quantifying the . We will delve into the theoretical underpinnings of its solubility profile and provide practical, step-by-step methodologies for its experimental determination.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is sparse in the public domain. However, we can infer its likely properties from closely related analogs and an analysis of its constituent functional groups. The data presented below is for the regioisomer, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, and should be considered an approximation.

| Property | Predicted Value/Observation | Source |

| Molecular Formula | C₅H₄BrF₃N₂ | [5] |

| Molecular Weight | 229.00 g/mol | [5] |

| Melting Point | 89-90 °C | [5] |

| Boiling Point | 242.0±35.0 °C (Predicted) | [5] |

| pKa | 9.83±0.50 (Predicted) | [5] |

| XLogP3 | 2.49940 | [5] |

| Qualitative Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide (DMSO). | [6] |

Expert Insights on Structural Contributions to Solubility:

-

Pyrazole Core: The pyrazole ring itself is aromatic and capable of hydrogen bonding, which can lead to low solubility in certain solvents due to strong intermolecular interactions and high lattice energy in the solid state.[7]

-

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly increases the lipophilicity of the molecule, which is expected to decrease its aqueous solubility.[2]

-

Bromo Group (-Br): The bromine atom also contributes to the lipophilicity and can influence crystal packing, further impacting the energy required to dissolve the solid.[2]

Given the predicted high XLogP3 value and the presence of lipophilic substituents, this compound is anticipated to have low aqueous solubility but good solubility in many organic solvents.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors.

Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the individual molecules.[7] Therefore, heating can be a simple and effective method to increase the during experimental procedures like reaction workups or recrystallizations.[7]

pH

The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. The predicted pKa of the related pyrazole is approximately 9.83, suggesting it is a weak acid.[5] In aqueous solutions with a pH below its pKa, the pyrazole will be predominantly in its neutral form. As the pH increases above the pKa, the compound will become increasingly deprotonated and thus charged. This increase in charge will generally lead to a significant increase in aqueous solubility.

Solvent Polarity and Co-solvents

The principle of "like dissolves like" is fundamental to predicting solubility. Given its lipophilic nature, this compound is expected to be more soluble in non-polar to moderately polar organic solvents. For aqueous applications, the use of a co-solvent system is a highly effective strategy.[7] A small amount of a water-miscible organic solvent, such as DMSO or ethanol, can disrupt the hydrogen bonding network of water and create a more favorable environment for the solvation of the pyrazole derivative.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination due to its reliability.[8][9]

The Shake-Flask Method: A Detailed Protocol

This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.[3]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standards of known concentrations. Use the equation of the line from the calibration curve to determine the concentration of the pyrazole in the diluted sample, and then back-calculate to find the solubility in the original saturated solution.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and that the final concentration represents the true thermodynamic solubility.

-

Extended Equilibration: Allows sufficient time for the dissolution and precipitation processes to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11]

Principle:

The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. When the compound is in a suspension (i.e., above its solubility limit), the addition of titrant will cause more of the solid to dissolve to maintain equilibrium. The point at which all the solid has dissolved can be detected from the titration curve, and from this, the solubility can be calculated.

Brief Protocol Outline:

-

Create a suspension of the pyrazole derivative in water or a co-solvent mixture.

-

Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

Analyze the resulting titration curve to identify the equivalence points and the regions where the solid is in equilibrium with the solution.

-

From this data, both the pKa and the intrinsic solubility can be calculated using appropriate equations derived from the law of mass action.[10]

Diagram of the Potentiometric Titration Logic

Caption: Logical flow for determining pKa and solubility via potentiometric titration.

Conclusion

Understanding the is essential for its effective application in research and development. While direct quantitative data is limited, a thorough analysis of its structure allows for reasoned predictions of its behavior in different solvent systems. It is anticipated to be a lipophilic compound with low aqueous solubility that can be enhanced at higher pH and through the use of co-solvents. For definitive characterization, the shake-flask method remains the benchmark for determining thermodynamic solubility. The protocols and principles outlined in this guide provide a robust framework for researchers to generate reliable solubility data, enabling more informed decisions in their synthetic and developmental workflows.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold imparts unique physicochemical properties and versatile reactivity, making it an invaluable intermediate for the synthesis of complex, biologically active molecules. This document details the physical and chemical properties of this compound, outlines a representative synthetic protocol, and explores its reactivity, with a particular focus on its utility in cross-coupling reactions. Furthermore, it delves into the significant applications of its derivatives in drug discovery and provides essential safety and handling information.

Introduction

Trifluoromethyl-substituted pyrazoles are a privileged scaffold in modern drug discovery and agrochemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets[1][2]. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions[3][4]. This compound, therefore, represents a crucial starting material for the construction of diverse chemical libraries for biological screening. Its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases[5][6].

Physicochemical Properties

Appearance: Based on its analogs, this compound is expected to be a white to light yellow crystalline solid [5][7].

Table 1: Physicochemical Properties of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS No. 60061-68-9)

| Property | Value | Source |

| Molecular Formula | C₅H₄BrF₃N₂ | [8] |

| Molecular Weight | 229.00 g/mol | [8][9] |

| Melting Point | 89-90 °C or 112-114 °C | [5][8] |

| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [8] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [5] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [8] |

It is important to note that the physical properties, particularly the melting point, can be influenced by the presence of substituents on the pyrazole ring.

Synthesis and Purification

The synthesis of this compound analogs generally follows a two-step process: the formation of the pyrazole ring followed by electrophilic bromination.

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For trifluoromethylated pyrazoles, a common precursor is a trifluoromethyl-β-diketone.

Bromination

The bromination of the pyrazole ring at the 4-position is commonly achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS)[3][10].

Representative Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of this compound analogs, which can be adapted for the target molecule.

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination to this compound

-

Dissolve the 5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Diagram 1: Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the 4-position of the pyrazole ring is the primary site of reactivity, serving as a versatile precursor for the introduction of various functional groups through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and esters in the presence of a palladium catalyst and a base to yield 4-aryl or 4-heteroaryl pyrazole derivatives[11][12][13][14].

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a building block is demonstrated by the diverse biological activities of its derivatives.

-

Anticancer Agents: Many pyrazole-containing compounds exhibit potent anticancer activity. The ability to introduce a wide range of substituents at the 4-position allows for the fine-tuning of their pharmacological properties to target specific kinases or other cancer-related proteins.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).

-

Agrochemicals: The pyrazole scaffold is present in numerous herbicides and insecticides[2]. The trifluoromethyl group, in particular, is a common feature in modern agrochemicals due to its favorable properties[2].

Spectroscopic Characterization

While specific NMR data for the title compound is not available in the provided search results, the expected spectral features can be predicted based on analogous structures.

-

¹H NMR: A signal corresponding to the N-H proton of the pyrazole ring would be expected, typically in the downfield region. The C-H proton at the 3-position would also be present.

-

¹³C NMR: Signals for the carbon atoms of the pyrazole ring and the trifluoromethyl group would be observed. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key diagnostic peak.

Safety and Handling

Based on safety data sheets for closely related compounds, this compound should be handled with care in a well-ventilated area or a chemical fume hood[15][16]. It is likely to be an irritant to the skin, eyes, and respiratory tract[17][18]. Harmful if swallowed or inhaled[16][17].

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

-

Use of a respirator may be necessary depending on the handling conditions[16].

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with a wide range of biological activities. Its strategic combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a stable pyrazole core provides medicinal and agricultural chemists with a powerful tool for the development of novel therapeutic agents and crop protection products. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]

- 2. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | 60061-68-9 | TCI AMERICA [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 60061-68-9 Cas No. | 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 10. scielo.org.mx [scielo.org.mx]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. angenechemical.com [angenechemical.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: Starting Materials and Core Strategies

Introduction: The Significance of 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group and a bromine atom onto this scaffold dramatically enhances its utility, bestowing unique physicochemical properties such as increased lipophilicity and metabolic stability.[3][4] this compound, in particular, serves as a highly versatile building block for the synthesis of a wide array of more complex molecules, including potent enzyme inhibitors, agrochemicals, and materials with valuable electronic properties.[5][6] The bromine atom at the 4-position provides a reactive handle for further functionalization, most notably through cross-coupling reactions, while the trifluoromethyl group at the 5-position often enhances the biological efficacy of the final compound.[7]

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the key starting materials and the underlying chemical logic that governs each approach. It is intended for researchers and professionals in drug discovery and chemical development who seek a comprehensive understanding of the available methodologies for accessing this valuable intermediate.

Strategic Approaches to the Synthesis of the Target Scaffold

The synthesis of this compound can be broadly categorized into two primary strategies:

-

Late-Stage Bromination: This approach involves the initial synthesis of the 5-(trifluoromethyl)-1H-pyrazole core, followed by regioselective bromination at the 4-position.

-

Convergent Synthesis from Brominated Precursors: In this strategy, the pyrazole ring is constructed from starting materials that already contain the requisite bromine atom, leading directly to the brominated target.

A third, related strategy involves the cyclocondensation of trifluoromethylated dicarbonyl compounds followed by bromination, which can be considered a subset of the first approach but warrants separate discussion due to the importance of the specific starting materials.

Strategy 1: Late-Stage Bromination of 5-(trifluoromethyl)-1H-pyrazole

This is arguably the most direct and frequently employed method for the synthesis of this compound. The core of this strategy lies in the high regioselectivity of the bromination of the pre-formed pyrazole ring.

Key Starting Material: 5-(trifluoromethyl)-1H-pyrazole

The successful implementation of this strategy hinges on the efficient synthesis of the un-brominated pyrazole core. Several methods exist for the preparation of 5-(trifluoromethyl)-1H-pyrazole, often starting from commercially available trifluoromethylated building blocks.

A common and effective precursor is ethyl 4,4,4-trifluoroacetoacetate .[8] This β-ketoester can be condensed with hydrazine to form the pyrazolone intermediate, which can then be converted to the desired 5-(trifluoromethyl)-1H-pyrazole. Ethyl 4,4,4-trifluoroacetoacetate itself can be prepared via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[9]

Another versatile starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which can be reacted with hydrazine derivatives to yield a mixture of regioisomeric trifluoromethyl pyrazoles.[10][11][12]

The Bromination Step: A Closer Look

The bromination of 5-(trifluoromethyl)-1H-pyrazole is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild reaction conditions and high selectivity for the 4-position of the pyrazole ring.[7][10][13] The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.[7]

The workflow for this strategy can be visualized as follows:

Figure 1: General workflow for the synthesis of this compound via late-stage bromination.

Strategy 2: Synthesis from Brominated Trifluoromethylated Precursors

An alternative and elegant approach involves the construction of the pyrazole ring from precursors that already incorporate the bromine atom. This strategy can offer advantages in terms of overall step economy and control of regiochemistry.

Key Starting Materials

A key class of starting materials for this approach are brominated trifluoromethylated β-dicarbonyl compounds or their synthetic equivalents. For instance, a brominated version of a 1,3-bis-electrophilic substrate can be cyclized with a hydrazine derivative.[13]

Another notable starting material is 2-bromo-3,3,3-trifluoropropene . This compound can participate in a three-component reaction with an aldehyde and tosyl hydrazide to generate the 3-(trifluoromethyl)pyrazole core, which can then be brominated.[1] While this doesn't start with a brominated precursor that directly forms the 4-bromo product, it highlights the utility of versatile trifluoromethylated building blocks.

A more direct application of this strategy would involve the synthesis of a brominated trifluoromethylated enone, such as a derivative of 1,1,1-trifluoro-4-methoxy-alken-2-one that has been brominated at the appropriate position prior to cyclization with hydrazine.[13]

The general logic of this convergent approach is depicted below:

Figure 2: Convergent synthesis of this compound from a brominated precursor.

Comparative Summary of Synthetic Strategies

| Strategy | Key Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |

| Late-Stage Bromination | 5-(trifluoromethyl)-1H-pyrazole (from ethyl 4,4,4-trifluoroacetoacetate or similar) | NBS, DMF or other polar aprotic solvent | High regioselectivity of bromination, well-established methods for pyrazole synthesis. | Requires a separate step for bromination. |

| Convergent Synthesis | Brominated trifluoromethylated 1,3-dicarbonyl equivalents | Hydrazine derivatives, cyclization conditions | Potentially shorter synthetic sequence, good control of regiochemistry. | Synthesis of the brominated precursor may be challenging. |

Experimental Protocols

Protocol 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole from Ethyl 4,4,4-trifluoroacetoacetate

This protocol is adapted from established methodologies for pyrazole synthesis from β-ketoesters.[8][14][15][16]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains the pyrazolone intermediate.

-

Conversion to Pyrazole: The pyrazolone can be converted to the pyrazole through various methods, including treatment with a dehydrating agent or via a two-step chlorination/reduction sequence.

-

Purification: The crude 5-(trifluoromethyl)-1H-pyrazole is purified by column chromatography or distillation.

Protocol 2: Bromination of 5-(trifluoromethyl)-1H-pyrazole

This protocol is based on the common use of NBS for the bromination of pyrazoles.[7][10][13]

-

Reaction Setup: Dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF in a round-bottom flask protected from light.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the late-stage bromination of 5-(trifluoromethyl)-1H-pyrazole being the most common and reliable route. The choice of starting materials, particularly the source of the trifluoromethyl group, is a critical consideration in the overall efficiency of the synthesis. Future research in this area may focus on the development of more sustainable and atom-economical methods, potentially involving C-H activation or novel catalytic cycles for both the pyrazole ring formation and its subsequent bromination. As the demand for complex fluorinated heterocycles continues to grow in the life sciences and material sciences, robust and scalable syntheses of key building blocks like this compound will remain of paramount importance.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chembk.com [chembk.com]

- 6. Buy 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | 1129412-06-1 [smolecule.com]

- 7. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

The Trifluoromethylpyrazole Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The introduction of the trifluoromethyl (CF₃) group into the pyrazole scaffold marked a pivotal moment in medicinal and agricultural chemistry. This strategic fluorination dramatically enhances the lipophilicity, metabolic stability, and binding affinity of the parent heterocycle, leading to the development of highly successful pharmaceuticals and agrochemicals.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of trifluoromethylpyrazoles, from their initial synthesis to their contemporary applications. We will explore the evolution of synthetic methodologies, detailing key experimental protocols, and delve into the mechanisms of action that underpin their remarkable biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this privileged structural motif.

A Historical Perspective: The Genesis of a Privileged Scaffold

While the synthesis of the pyrazole ring was first reported by Ludwig Knorr in 1883, the era of fluorinated pyrazoles is a more recent development.[2] The initial impetus for incorporating fluorine into organic molecules was the pursuit of compounds with enhanced biological efficacy and metabolic stability. The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing moiety, were recognized for their potential to modulate the physicochemical properties of parent molecules, a critical aspect of modern drug design.[3]

Early pioneering work in the broader field of fluorinated heterocycles laid the groundwork for the development of trifluoromethylpyrazoles. While a definitive first synthesis of the trifluoromethylpyrazole core is not singularly documented in the readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of trifluoromethyl-containing building blocks was a crucial prerequisite.

The true explosion in interest and application of trifluoromethylpyrazoles occurred in the late 20th century with the discovery of two landmark compounds: the insecticide Fipronil and the anti-inflammatory drug Celecoxib. These discoveries showcased the immense potential of the trifluoromethylpyrazole scaffold and catalyzed a surge in research dedicated to its synthesis and derivatization.

The Synthetic Arsenal: From Classic Condensations to Modern Cycloadditions

The construction of the trifluoromethylpyrazole ring can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The Knorr Pyrazole Synthesis: A Classic Approach Adapted for Fluorine Chemistry

The Knorr pyrazole synthesis, a venerable reaction in heterocyclic chemistry, remains a cornerstone for the preparation of pyrazoles.[4] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] For the synthesis of trifluoromethylpyrazoles, this necessitates the use of a trifluoromethyl-β-dicarbonyl compound.

Experimental Protocol: Knorr Synthesis of a Trifluoromethylpyrazole Derivative

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) in a suitable solvent such as ethanol or glacial acetic acid.

-

Step 2: Addition of Hydrazine. To the stirred solution, add a slight excess (1.1 equivalents) of the desired hydrazine derivative (e.g., phenylhydrazine).

-

Step 3: Reaction Conditions. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.

The primary challenge in the Knorr synthesis of trifluoromethylpyrazoles often lies in the regioselectivity when using unsymmetrical trifluoromethyl-β-diketones and substituted hydrazines, which can lead to the formation of two isomeric products.[6]

1,3-Dipolar Cycloaddition: A Powerful and Versatile Strategy

The 1,3-dipolar cycloaddition reaction has emerged as a highly efficient and versatile method for the synthesis of trifluoromethylpyrazoles.[7] This reaction involves the [3+2] cycloaddition of a trifluoromethyl-containing 1,3-dipole, such as a nitrile imine or a diazoalkane, with a suitable dipolarophile, typically an alkene or an alkyne.[8]

One common approach involves the in situ generation of trifluoroacetonitrile imines from corresponding hydrazonoyl halides, which then react with a dipolarophile.[9]

Experimental Protocol: 1,3-Dipolar Cycloaddition for Trifluoromethylpyrazole Synthesis

-

Step 1: In situ Generation of the 1,3-Dipole. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide precursor (e.g., N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide) and the chosen dipolarophile (e.g., an enone or an alkyne) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Step 2: Addition of Base. Cool the mixture in an ice bath and slowly add a non-nucleophilic base, such as triethylamine (Et₃N), to facilitate the in situ generation of the nitrile imine.

-

Step 3: Reaction Conditions. Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Step 4: Work-up and Purification. Upon completion, filter the reaction mixture to remove the triethylammonium salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography.

The 1,3-dipolar cycloaddition often offers superior regioselectivity compared to the Knorr synthesis and allows for the introduction of a wider range of substituents on the pyrazole ring.[9][10]

Diagram of Synthetic Pathways

Caption: Key synthetic routes to trifluoromethylpyrazoles.

Applications in Pharmaceuticals: Targeting Inflammation and Beyond

The trifluoromethylpyrazole moiety is a prominent feature in a number of successful pharmaceuticals. The incorporation of the CF₃ group often leads to enhanced potency and improved pharmacokinetic profiles.

Celecoxib: A Landmark in Selective COX-2 Inhibition

The discovery of Celecoxib (Celebrex®) represents a paradigm shift in the management of pain and inflammation.[11] Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[12]

Mechanism of Action: The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of the trifluoromethyl group and the sulfonamide moiety.[12] The active site of COX-2 is slightly larger than that of COX-1, and the bulky trifluoromethyl group of Celecoxib can be accommodated within this larger active site, leading to potent and selective inhibition. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Diagram of Celecoxib's Mechanism of Action

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Emerging Therapeutic Areas

The success of Celecoxib has spurred further research into the therapeutic potential of trifluoromethylpyrazoles. Novel derivatives are being investigated for a range of applications, including as anticancer, antibacterial, and antiviral agents.[12][13] The trifluoromethylpyrazole scaffold serves as a versatile platform for the development of new therapeutic agents with diverse mechanisms of action.

Table 1: Biological Activities of Selected Trifluoromethylpyrazole Derivatives

| Compound Class | Target | Biological Activity | IC₅₀/EC₅₀ | Reference |

| 1,5-Diaryl Pyrazoles | COX-2 | Anti-inflammatory | IC₅₀: 4.655 µM - 5.596 µM | [14] |

| Pyrazole-Carboxamides | COX-1/COX-2 | Anti-inflammatory | IC₅₀ (COX-1): 0.46 µM, IC₅₀ (COX-2): 2.65 µM | [15] |

| Trifluoromethylpyrazole Analogs | Various Cancer Cell Lines | Anticancer | GI₅₀: 14–18 µM (HL60, K562) | [12] |

| Phenylpyrazole Derivatives | Aedes aegypti | Insecticidal | LC₅₀: 0.5 mg/L | [16] |

| Pyrazole Analogues | Fusarium graminearum | Antifungal | EC₅₀: 0.0530 µM | [17] |

Impact on Agrochemicals: Protecting Crops with Precision

Trifluoromethylpyrazoles have had a profound impact on the agrochemical industry, providing highly effective solutions for pest and weed control.

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a broad-spectrum phenylpyrazole insecticide that is widely used in agriculture and for the control of household pests.[18]

Mechanism of Action: Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[16] By blocking these channels, Fipronil disrupts the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death. Fipronil exhibits a high degree of selectivity for insect GABA receptors over those of mammals, which contributes to its favorable safety profile for non-target organisms when used as directed.

Diagram of Fipronil's Mechanism of Action

Caption: Fipronil blocks GABA-gated chloride channels in insects.

Fungicidal and Herbicidal Applications

Beyond insecticides, trifluoromethylpyrazoles are also utilized as fungicides and herbicides. For instance, pyraclostrobin, a strobilurin fungicide, contains a pyrazole moiety and functions by inhibiting mitochondrial respiration in fungi.[19][20] In the realm of herbicides, compounds like tolpyralate act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[10][21][22] Inhibition of this enzyme leads to bleaching of the plant tissue and ultimately, weed death.[10][21][22]

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyrazoles represent a remarkable success story in the field of applied chemistry. The strategic incorporation of the trifluoromethyl group has unlocked a wealth of biological activity, leading to the creation of blockbuster drugs and highly effective agrochemicals. The synthetic methodologies for accessing this privileged scaffold continue to evolve, with a focus on efficiency, selectivity, and sustainability.

As our understanding of disease pathways and pest resistance mechanisms deepens, the trifluoromethylpyrazole core will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of pharmaceuticals and crop protection agents. The versatility of its chemistry, coupled with the profound impact of fluorination, ensures that the story of the trifluoromethylpyrazole is far from over.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iskweb.co.jp [iskweb.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyraclostrobin | Antibacterial | Antifungal | TargetMol [targetmol.com]

- 20. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. mda.state.mn.us [mda.state.mn.us]

- 22. Tolpyralate: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]

Methodological & Application

The Strategic Role of 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole in the Synthesis of Phenylpyrazole Agrochemicals: Application Notes and Protocols

Introduction: The Significance of a Fluorinated Pyrazole Intermediate